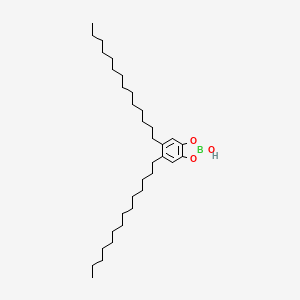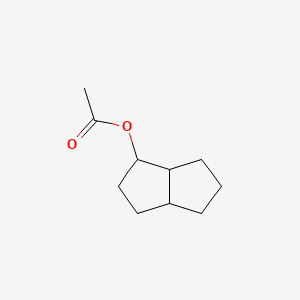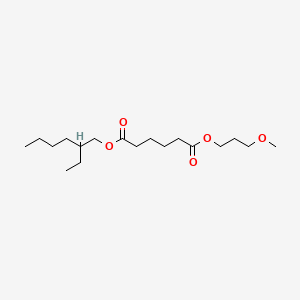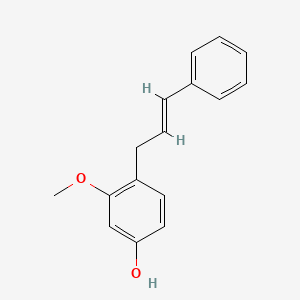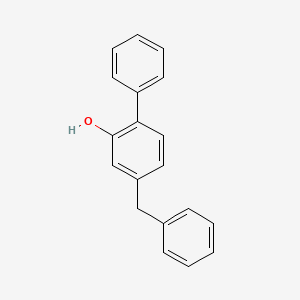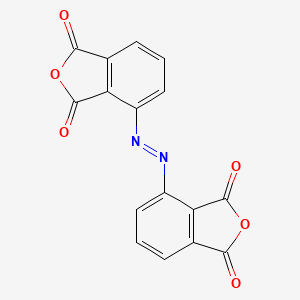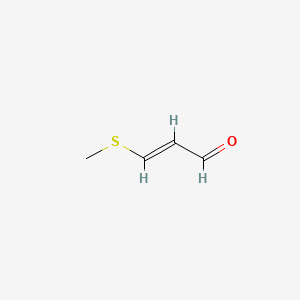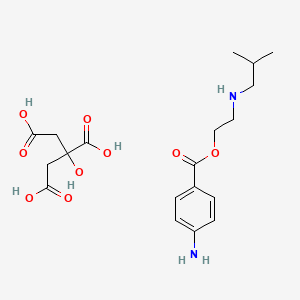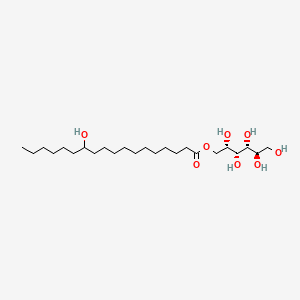
D-Glucitol mono(12-hydroxystearate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol mono(12-hydroxystearate): is a chemical compound with the molecular formula C24H48O8 and a molecular weight of 464.634. . This compound is a derivative of D-glucitol (sorbitol) and 12-hydroxystearic acid, combining the properties of both components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol mono(12-hydroxystearate) typically involves the esterification of D-glucitol with 12-hydroxystearic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxystearate) is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol mono(12-hydroxystearate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucitol mono(12-hydroxystearate) is used in chromatography as a stationary phase for the separation of various compounds. It is particularly useful in reverse-phase high-performance liquid chromatography (HPLC) due to its unique properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions
Industry: In the industrial sector, D-Glucitol mono(12-hydroxystearate) is used as an emulsifier and stabilizer in the formulation of cosmetics and personal care products. Its ability to form stable emulsions makes it valuable in the production of lotions, creams, and other topical formulations .
Wirkmechanismus
The mechanism of action of D-Glucitol mono(12-hydroxystearate) involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as an emulsifier and stabilizer. Additionally, the ester bond can undergo hydrolysis, releasing D-glucitol and 12-hydroxystearic acid, which can further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
- D-Glucitol mono(12-hydroxystearate)
- D-Glucitol mono(10-hydroxystearate)
- D-Glucitol mono(14-hydroxystearate)
Comparison: D-Glucitol mono(12-hydroxystearate) is unique due to the specific position of the hydroxyl group on the stearic acid chain. This positioning affects its physical and chemical properties, making it particularly suitable for certain applications in chromatography and as an emulsifier. In comparison, other similar compounds with different hydroxyl group positions may exhibit varying degrees of stability and reactivity .
Eigenschaften
CAS-Nummer |
94031-18-2 |
|---|---|
Molekularformel |
C24H48O8 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h19-21,23-28,30-31H,2-18H2,1H3/t19?,20-,21+,23-,24-/m1/s1 |
InChI-Schlüssel |
IGIPFDRIGNFVLG-GYCSINLISA-N |
Isomerische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



